6-Ethyl-4-hydroxyquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of derivatives closely related to 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid involves multiple steps, including the Sonogashira cross-coupling and the Pfitzinger reaction, as illustrated in the synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids (Maklakova et al., 2019). Another pathway involves the cyclocondensation of isatoic anhydride with ethyl acetoacetate leading to the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives (Jentsch et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid, can be complex, involving various substituents that influence the compound's physical and chemical properties. Detailed structural analysis typically involves spectroscopic methods such as NMR and MS to elucidate the positions of the ethyl and hydroxy groups on the quinoline core.
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including but not limited to, cyclocondensation, Friedländer synthesis, and reactions with hydroxylamine hydrochloride. These reactions are pivotal in modifying the quinoline structure for desired functionalities (Ibrahim et al., 2013).
Scientific Research Applications
Antibacterial Activity
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial properties. Notably, certain compounds in this class, like the quinolone derivatives, show promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This suggests potential applications in developing new antibacterial agents (Venkat Lingaiah et al., 2012).
Synthesis of Novel Compounds
The compound has been used in the synthesis of various novel derivatives. For instance, research has been conducted on synthesizing new compounds with potential biological activities, such as anticoagulant, analgesic, and anti-inflammatory properties, using derivatives of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid (Ukrainets et al., 1994).
Exploration in Photolabile Protecting Groups
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid has been explored in the context of developing new photolabile protecting groups for carboxylic acids. These groups are crucial in photochemistry and have applications in releasing protected compounds in a controlled manner upon exposure to light (Fedoryak & Dore, 2002).
Antimicrobial Agent Synthesis
This compound plays a role in the synthesis of various antimicrobial agents. For instance, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, contributing to the search for new antimicrobial drugs (Abdel-Mohsen, 2014).
Future Directions
properties
IUPAC Name |
6-ethyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESVKOSPFKHQBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352225 |
Source
|
Record name | 6-ethyl-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid | |
CAS RN |
103802-41-1 |
Source
|
Record name | 6-ethyl-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.